Methyl 4,4-difluoro-3-oxobutanoate

Description

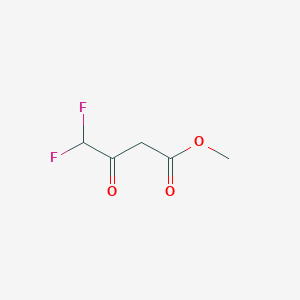

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,4-difluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O3/c1-10-4(9)2-3(8)5(6)7/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTZSGZMMOMLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80525024 | |

| Record name | Methyl 4,4-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89129-66-8 | |

| Record name | Methyl 4,4-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Physicochemical & Structural Characteristics

An In-Depth Technical Guide to Methyl 4,4-difluoro-3-oxobutanoate for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of Methyl 4,4-difluoro-3-oxobutanoate. It moves beyond basic data to provide actionable insights into its application, grounded in established scientific principles.

Methyl 4,4-difluoro-3-oxobutanoate is a fluorinated organic compound that serves as a critical building block in synthetic chemistry. Its value lies in the strategic placement of the difluoromethyl group adjacent to a keto-ester functionality, a combination that imparts unique electronic properties and reactivity. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the α-proton and the electrophilicity of the carbonyl carbons, making it a versatile precursor for a range of molecular scaffolds.

Below is a summary of its key quantitative data, essential for experimental design and stoichiometric calculations.

| Property | Value | Source |

| Molecular Weight | 152.10 g/mol | [1] |

| Molecular Formula | C₅H₆F₂O₃ | [1] |

| CAS Number | 89129-66-8 | [1] |

| Canonical SMILES | O=C(OC)CC(C(F)F)=O | [1] |

| MDL Number | MFCD07700189 | [1] |

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry to enhance pharmacological profiles.[2] The difluoromethyl group (CF₂H) in Methyl 4,4-difluoro-3-oxobutanoate is particularly noteworthy. It acts as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds, yet it is significantly more lipophilic and metabolically stable. This modification can lead to improved cell membrane permeability, enhanced binding affinity to target proteins, and increased metabolic stability by blocking sites of oxidative metabolism.[2]

The logical workflow for leveraging such a building block in a drug discovery program is outlined below.

Analytical & Spectroscopic Validation

Ensuring the identity and purity of Methyl 4,4-difluoro-3-oxobutanoate is paramount before its use in synthesis. A multi-pronged analytical approach is required for full characterization.

Recommended Analytical Workflow

A standardized workflow for quality control and characterization should include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Mass Spectrometry (MS) for mass verification.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons (-OCH₃), a singlet for the methylene protons (-CH₂-), and a characteristic triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will display a doublet, corresponding to the two equivalent fluorine atoms being split by the adjacent proton.

-

¹³C NMR: The carbon spectrum will show signals for the methyl carbon, the methylene carbon, two distinct carbonyl carbons, and the difluoromethyl carbon, which will appear as a triplet due to C-F coupling.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.10 g/mol ).[1] Common fragmentation patterns for esters and ketones may also be observed.[3]

Synthetic Applications & Protocols

Methyl 4,4-difluoro-3-oxobutanoate is a versatile intermediate for constructing complex fluorinated molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals.

Protocol: Synthesis of a Difluoromethyl-Substituted Pyrazole

This protocol describes a general procedure for the synthesis of a pyrazole derivative, a common scaffold in drug discovery, using Methyl 4,4-difluoro-3-oxobutanoate.

Reaction Scheme: The reaction proceeds via a condensation reaction between the β-ketoester and hydrazine (or a substituted hydrazine), followed by cyclization and dehydration to form the pyrazole ring.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4,4-difluoro-3-oxobutanoate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 equivalents) to the solution at room temperature. The reaction may be mildly exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 2-6 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final pyrazole product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

This synthetic route has been foundational in creating novel inhibitors for targets such as the Bromodomain-containing protein 4 (BRD4), which is implicated in cancer.[4] Similar difluorinated building blocks are also crucial in the development of antagonists for dopamine receptors.[5][6]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of Methyl 4,4-difluoro-3-oxobutanoate and ensure laboratory safety.

-

Handling: Use the compound in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from direct light.[1] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Methyl 4,4-difluoro-3-oxobutanoate is more than a chemical reagent; it is a strategic tool for molecular design in the pursuit of novel therapeutics. Its defined molecular weight of 152.10 g/mol and unique structural features provide a reliable starting point for complex syntheses. The difluoromethyl group offers a proven method for enhancing the drug-like properties of lead compounds, making this building block an invaluable asset for researchers and scientists in the field of drug development. A thorough understanding of its properties, analytical signatures, and safe handling is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. 4,4-Difluoro-3-methylbut-1-ene | C5H8F2 | CID 14092767. [Link]

-

The Good Scents Company. methyl 4-(methyl thio) butyrate, 53053-3. [Link]

-

Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(24), 2500-2505. [Link]

-

Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]

-

PubChem. Methyl 4,4-dimethoxy-3-oxobutanoate | C7H12O5 | CID 11008445. [Link]

-

ResearchGate. Straightforward Synthesis of Optically Pure Methyl (S)-2-Phthalimido-4-oxobutanoate and Some of Its Acetal and Thioacetal Derivatives. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP008847. [Link]

-

PubMed. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][11][12] triazolo [4, 3-d][5][11] diazepin-8-amine derivatives as potential BRD4 inhibitors. [Link]

-

PubChem. Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | C9H12F2O4 | CID 44185486. [Link]

-

MDPI. Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. [Link]

-

Agilent. Safety Data Sheet. [Link]

-

PMC. Advancing drug development with “Fit-for-Purpose” modeling informed approaches. [Link]

-

ResearchGate. Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. [Link]

-

LJMU Research Online. For Peer Review. [Link]

-

Amazon S3. MSDS. [Link]

Sources

- 1. 89129-66-8|Methyl 4,4-difluoro-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. massbank.eu [massbank.eu]

- 4. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 10. fishersci.com [fishersci.com]

- 11. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate | 117510-94-8 | Benchchem [benchchem.com]

- 12. 4,4-Difluoro-3-methylbut-1-ene | C5H8F2 | CID 14092767 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Methyl 4,4-difluoro-3-oxobutanoate

Topic: Methyl 4,4-difluoro-3-oxobutanoate Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Critical Fluorinated Building Block for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a paramount tactic for modulating physicochemical properties.[1] Methyl 4,4-difluoro-3-oxobutanoate (CAS 89129-66-8) serves as a specialized linchpin for introducing the difluoromethyl (

Chemical Identity & Structural Analysis

Methyl 4,4-difluoro-3-oxobutanoate is a

| Attribute | Detail |

| IUPAC Name | Methyl 4,4-difluoro-3-oxobutanoate |

| CAS Number | 89129-66-8 |

| Molecular Formula | |

| Molecular Weight | 152.10 g/mol |

| SMILES | COC(=O)CC(=O)C(F)F |

| Structural Features | Exists in equilibrium between keto and enol tautomers; the |

Structural Visualization (Keto-Enol Tautomerism)

Figure 1: The keto-enol equilibrium is influenced by solvent polarity and the electron-withdrawing effect of the difluoromethyl group.

Physical Properties Matrix

Accurate physical data is essential for process scaling. Where specific experimental values for the methyl ester are proprietary or rare, values are interpolated from the closely related ethyl ester (CAS 352-24-9) and trifluoromethyl analogs to provide a high-confidence operational range.

| Property | Value / Range | Context & Implications |

| Physical State | Liquid | Colorless to pale yellow; mobile liquid at RT. |

| Boiling Point | 60–65 °C @ 15 mmHg | Estimated. More volatile than the ethyl ester (BP ~68°C @ 15 mmHg). Do not distill at atmospheric pressure to avoid decomposition. |

| Density | 1.28 ± 0.05 g/mL | High density due to difluoro substitution. Phase separates quickly from water. |

| Refractive Index | Lower than non-fluorinated analogs due to low polarizability of fluorine. | |

| Flash Point | ~65–70 °C | Class IIIA Combustible Liquid. Requires grounding during transfer.[2] |

| Solubility | Soluble in MeOH, DCM, THF | Limited water solubility; hydrolyzes slowly in aqueous base. |

| pKa ( | ~9.5 – 10.5 | Acidity is enhanced by the |

Synthetic Utility: Heterocycle Formation

The primary utility of Methyl 4,4-difluoro-3-oxobutanoate lies in its condensation with binucleophiles (hydrazines, amidines, ureas) to generate difluoromethylated heterocycles. These motifs are critical in kinase inhibitors and agrochemicals.

Reaction Workflow: Pyrazole Synthesis

The following diagram illustrates the condensation with a substituted hydrazine to form a 3-(difluoromethyl)pyrazole scaffold.

Figure 2: Convergent synthesis of difluoromethyl-pyrazoles. The regioselectivity is driven by the initial attack of the hydrazine terminal nitrogen on the more electrophilic ketone.

Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-phenyl-1H-pyrazol-5-ol

Self-Validating Protocol: This procedure uses visual cues (precipitation) and solubility changes to validate progress without constant HPLC monitoring.

Objective: Synthesis of a core pharmacophore from Methyl 4,4-difluoro-3-oxobutanoate.

Reagents:

-

Methyl 4,4-difluoro-3-oxobutanoate (1.0 eq)

-

Phenylhydrazine (1.05 eq)

-

Ethanol (Absolute, 5 mL/mmol)

-

Glacial Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4,4-difluoro-3-oxobutanoate in absolute ethanol.

-

Addition: Add phenylhydrazine dropwise over 5 minutes at room temperature. Observation: A slight exotherm and color change (yellowing) indicates hydrazone formation.

-

Catalysis: Add glacial acetic acid. Heat the mixture to reflux (80 °C) for 3–4 hours.

-

Monitoring: Reaction completion is indicated by the disappearance of the starting keto-ester spot on TLC (20% EtOAc/Hexane) and the emergence of a more polar, UV-active product spot.

-

Workup (Crystallization):

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~25% of the original volume under reduced pressure.

-

Cool in an ice bath (0 °C). The product often precipitates as an off-white solid.

-

Alternative: If oiling occurs, dilute with cold water and extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Ethanol/Water (1:1) to yield high-purity crystals.

Mechanism & Causality:

The reaction proceeds via an initial attack of the hydrazine

Handling, Stability & Safety

Storage:

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Hygroscopic. Store under Nitrogen or Argon. Moisture ingress leads to hydrolysis of the ester and decarboxylation of the resulting acid.

-

Container: Amber glass to prevent potential photochemical degradation.

Safety Profile (GHS Classifications):

-

H227: Combustible liquid.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Degradation Indicators:

A strong acidic odor (acetic acid-like) or the formation of a white precipitate (degradation salts) indicates hydrolysis. Verify purity via

References

-

PubChem. Methyl 4,4-difluoro-3-oxobutanoate (Compound). National Library of Medicine. Available at: [Link]

Sources

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Properties and Handling of Methyl 4,4-difluoro-3-oxobutanoate

Foreword

In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. Difluoromethyl and related fluorinated motifs are of particular interest, offering a unique balance of steric and electronic effects that can enhance metabolic stability, binding affinity, and bioavailability. Methyl 4,4-difluoro-3-oxobutanoate (MeDFAA) has emerged as a critical building block in this domain. Its dual functionality, comprising a reactive β-ketoester system and a geminal difluoro group, makes it a versatile intermediate for constructing complex fluorinated molecules. This guide provides an in-depth examination of the physical properties, particularly the density, of MeDFAA, alongside practical, field-proven insights into its synthesis, handling, and application for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. For Methyl 4,4-difluoro-3-oxobutanoate, these parameters dictate its behavior in reaction mixtures, its purification, and its storage.

Density and Its Implications

The density of a liquid reagent is a critical parameter for accurate measurement and dispensing, particularly in scaled-up synthetic operations where volumetric additions are common. It also influences mass transfer calculations and the selection of appropriate solvents for extraction and purification processes.

The predicted density of Methyl 4,4-difluoro-3-oxobutanoate is approximately 1.237 g/cm³ [1]. This value, being significantly higher than that of many common organic solvents (e.g., toluene at ~0.87 g/cm³, ethyl acetate at ~0.90 g/cm³), has practical consequences. During aqueous workups, it will typically reside in the lower organic layer when extracted with solvents less dense than water, a crucial consideration for phase separation.

Summary of Quantitative Data

The key physicochemical properties of Methyl 4,4-difluoro-3-oxobutanoate (CAS Number: 89129-66-8) are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₂O₃ | [2] |

| Molecular Weight | 152.1 g/mol | [2] |

| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [1] |

| Boiling Point | 149 °C (at 747 Torr) | [1] |

| pKa (Predicted) | 8.59 ± 0.46 | [1] |

Synthesis and Mechanistic Insights

The primary route for synthesizing esters of 4,4-difluoro-3-oxobutanoic acid is through a Claisen-type condensation reaction. This involves the reaction of a fluorinated ester with an acetic acid ester under basic conditions[3].

Causality in Synthetic Protocol Selection

The choice of base is a critical determinant of reaction yield and safety. While strong, non-nucleophilic bases like sodium hydride (NaH) can drive the reaction to high yields (75-85%), its use on a large scale is hazardous due to the evolution of flammable hydrogen gas[3]. Weaker bases such as sodium ethoxide result in significantly lower yields, around 35%, which is often insufficient for commercial production[3]. Therefore, a balance must be struck between reactivity and process safety. The following protocol outlines a common laboratory-scale synthesis, providing a foundation that can be adapted for specific research needs.

Experimental Protocol: Claisen Condensation for MeDFAA

This protocol describes the synthesis of Methyl 4,4-difluoro-3-oxobutanoate from methyl difluoroacetate and methyl acetate.

Materials:

-

Methyl difluoroacetate

-

Methyl acetate

-

Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide to anhydrous diethyl ether.

-

Initiation: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: A mixture of methyl difluoroacetate and methyl acetate is added dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. The causality here is crucial: slow addition prevents an exothermic runaway and minimizes side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours to ensure complete reaction.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 2M HCl until the solution is acidic (pH ~2-3). This step neutralizes the base and protonates the enolate product.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash removes any unreacted acidic species.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 4,4-difluoro-3-oxobutanoate can be purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Methyl 4,4-difluoro-3-oxobutanoate.

Caption: Workflow for the synthesis of Methyl 4,4-difluoro-3-oxobutanoate.

Applications in Drug Discovery and Development

Methyl 4,4-difluoro-3-oxobutanoate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its ability to introduce the difluoroacetyl group into larger molecules, a common strategy in medicinal chemistry to enhance drug-like properties[4].

Role as a Fluorinated Building Block

The difluoromethyl group (CHF₂) is often used as a bioisostere for a hydroxyl or thiol group, or to modulate the acidity of adjacent protons. The presence of the two fluorine atoms can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate.

Examples in Preclinical Research

This building block is instrumental in the synthesis of various classes of therapeutic agents. For instance, it is a key component in the development of certain potassium channel activators for cardiovascular diseases and specific GABA-T antagonists for neurological disorders[4]. The ability to use MeDFAA in condensation and cyclization reactions makes it a versatile tool for medicinal chemists[4]. The development of novel dopamine D4 receptor antagonists, which are valuable tool compounds for studying conditions like L-DOPA-induced dyskinesias in Parkinson's disease, has also utilized difluorinated scaffolds[5].

Safety, Handling, and Storage

As a senior scientist, ensuring the safe handling of all laboratory chemicals is paramount. A self-validating system of protocols protects both the researcher and the integrity of the experiment.

Hazard Identification

While a comprehensive GHS classification is not available in all databases, related difluoro-esters provide important warnings. For example, Methyl difluoroacetate is listed as highly flammable, harmful if swallowed or in contact with skin, and causes skin and eye irritation[6]. Given the structural similarity, it is prudent to handle Methyl 4,4-difluoro-3-oxobutanoate with similar precautions.

Recommended Handling Protocol

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2].

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[2].

-

Avoiding Ignition: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge[2].

-

Accidental Release: In case of a spill, contain the material and dispose of it promptly in accordance with local regulations[2].

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Methyl 4,4-difluoro-3-oxobutanoate is a valuable and versatile fluorinated intermediate with significant applications in synthetic and medicinal chemistry. Its density of approximately 1.237 g/cm³ is a key physical parameter that influences its handling and use in reactions. A comprehensive understanding of its properties, coupled with established protocols for its synthesis and safe handling, empowers researchers to effectively leverage this compound in the development of next-generation pharmaceuticals and other advanced materials.

References

- Google Patents. (2008). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.

-

PubChem. (n.d.). Methyl difluoroacetate. Retrieved from [Link]

-

Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]

Sources

- 1. Methyl-4,4-difluoroacetoacetate (MeDFAA) | 89129-66-8 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Methyl difluoroacetate | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Reagent: An In-Depth Technical Guide to Difluoromethylation with a Critical Evaluation of Methyl 4,4-Difluoro-3-oxobutanoate

Preamble: A Note on the Subject

For researchers, scientists, and professionals in drug development, the quest for novel structural motifs that enhance pharmacological properties is perpetual. The difluoromethyl (-CF2H) group has emerged as a uniquely valuable substituent, prized for its ability to act as a bioisostere of hydroxyl, thiol, and amine functionalities, thereby improving metabolic stability, membrane permeability, and binding affinity.[1][2] This has led to a surge in the development of reagents and methodologies for the efficient introduction of the -CF2H group into complex molecules.[3]

This guide was initially conceived to focus on "methyl 4,4-difluoro-3-oxobutanoate" as a difluoromethylating agent. However, a comprehensive survey of the current scientific literature reveals a notable absence of this specific compound being utilized for this purpose. While structurally related molecules and a plethora of alternative difluoromethylating agents are well-documented, methyl 4,4-difluoro-3-oxobutanoate remains an uncharted entity in this context.

Therefore, this guide has been adapted to serve a dual purpose. Firstly, it will provide a robust and in-depth exploration of the established principles and state-of-the-art methodologies in difluoromethylation, equipping you with the foundational knowledge and practical insights into this critical area of medicinal chemistry. Secondly, it will critically assess the theoretical potential of methyl 4,4-difluoro-3-oxobutanoate as a difluoromethylating agent, based on its chemical structure and the known mechanisms of established reagents. This approach is designed to be both a practical handbook and a stimulus for further investigation into novel reagent design.

I. The Strategic Advantage of the Difluoromethyl Group in Medicinal Chemistry

The incorporation of the difluoromethyl group into a drug candidate is a strategic decision driven by its unique physicochemical properties. Unlike its trifluoromethyl counterpart, the -CF2H group possesses an acidic proton capable of forming weak hydrogen bonds, which can be crucial for target engagement.[1]

| Property | Consequence in Drug Design |

| Bioisosterism | Can replace metabolically labile hydroxyl, thiol, and amine groups, enhancing metabolic stability.[4] |

| Lipophilicity | Increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1] |

| Hydrogen Bonding | The acidic proton on the -CF2H group can act as a hydrogen bond donor, influencing binding affinity and specificity.[2] |

| Metabolic Stability | The C-F bonds are significantly stronger than C-H bonds, rendering the group resistant to oxidative metabolism.[1] |

| pKa Modulation | The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent functional groups. |

II. A Survey of Established Difluoromethylating Agents and Their Mechanisms

The field of difluoromethylation has evolved from harsh, classical methods to more sophisticated and milder protocols, broadly categorized into nucleophilic, electrophilic, and radical pathways.

A. Nucleophilic Difluoromethylation

These methods typically involve the transfer of a difluoromethyl anion or its synthetic equivalent. Silicon-based reagents are prominent in this category.

-

(Difluoromethyl)trimethylsilane (TMSCF2H) : A versatile reagent that can deliver a nucleophilic difluoromethyl group upon activation with a suitable fluoride source or base.[5]

B. Electrophilic Difluoromethylation

These reagents deliver a difluoromethyl cation or its equivalent.

-

S-(Difluoromethyl)sulfonium salts : These compounds, often generated in situ, can react with nucleophiles to introduce the difluoromethyl group.[6]

C. Radical Difluoromethylation

This is arguably the most rapidly developing area, with a wide range of reagents that generate the difluoromethyl radical (•CF2H). These methods are particularly valued for their application in late-stage functionalization of complex molecules.

-

Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2) : A stable, commercially available solid that generates the •CF2H radical upon oxidation, often with an oxidant like tert-butyl hydroperoxide.[2]

-

Photocatalytic Methods : Visible-light photocatalysis has enabled the generation of the •CF2H radical under exceptionally mild conditions from various precursors, broadening the scope of difluoromethylation to include a wider range of sensitive substrates.[1][6]

III. Theoretical Evaluation of Methyl 4,4-Difluoro-3-oxobutanoate as a Difluoromethylating Agent

Given the absence of literature on its use, we can only hypothesize on the potential of methyl 4,4-difluoro-3-oxobutanoate in this role. Its structure, featuring a difluorinated carbon adjacent to a carbonyl group, suggests several theoretical pathways for activation.

Caption: Theoretical activation pathways for methyl 4,4-difluoro-3-oxobutanoate.

-

Decarboxylative Pathway : One could envision a scenario where, under thermal or photocatalytic conditions, the molecule undergoes decarboxylation to generate a difluoromethylated enolate or a related species that could then act as a difluoromethylating agent. However, the stability of the precursor and the energetics of such a fragmentation would be critical.

-

Retro-Claisen Condensation : Treatment with a strong base could potentially induce a retro-Claisen type reaction, leading to the formation of a difluoroacetate ester and a methyl ketone. While not a direct difluoromethylation, this reactivity could be harnessed in a one-pot procedure with a subsequent reaction.

-

Radical Pathway : It is conceivable that under specific radical-initiating conditions (e.g., photoredox catalysis), the C-C bond between the carbonyl and the difluorinated carbon could be cleaved to generate a difluoromethyl radical. However, other C-H and C-C bonds in the molecule might be more susceptible to radical cleavage.

IV. Experimental Protocols for Established Difluoromethylation Reactions

The following protocols are provided as examples of current, reliable methods for difluoromethylation using established reagents.

Protocol 1: Radical C-H Difluoromethylation of a Heterocycle using Zn(SO2CF2H)2

This protocol is adapted from methodologies for the direct difluoromethylation of electron-deficient heterocycles.[2]

Materials:

-

Heterocyclic substrate (e.g., caffeine)

-

Zinc difluoromethanesulfinate (Zn(SO2CF2H)2)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (MeCN)

-

Water (H2O)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the heterocyclic substrate (1.0 mmol), Zn(SO2CF2H)2 (2.0 mmol), and a magnetic stir bar.

-

Add a mixture of MeCN (5 mL) and H2O (5 mL).

-

Add TFA (1.0 mmol).

-

Stir the mixture at room temperature and add t-BuOOH (3.0 mmol) dropwise over 5 minutes.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for radical C-H difluoromethylation.

Protocol 2: Photocatalytic Difluoromethylation of an Alkene

This protocol is a generalized representation of visible-light-mediated difluoromethylation reactions.[1][6]

Materials:

-

Alkene substrate

-

Difluoromethylating agent (e.g., a sulfonium salt)

-

Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye)

-

Solvent (e.g., DMF or DMSO)

-

Schlenk tube or similar reaction vessel

-

Blue LED light source

-

Magnetic stirrer

Procedure:

-

In a Schlenk tube, combine the alkene substrate (1.0 mmol), the difluoromethylating agent (1.5 mmol), and the photocatalyst (1-5 mol%).

-

Add the degassed solvent (5 mL) via syringe.

-

Seal the tube and place it in front of a blue LED light source.

-

Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the light source and dilute the reaction mixture with water.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

V. Concluding Remarks and Future Outlook

The difluoromethyl group will undoubtedly remain a cornerstone of modern medicinal chemistry. The development of new reagents and methods for its introduction continues to be a vibrant area of research. While methyl 4,4-difluoro-3-oxobutanoate does not appear to be a player in this field at present, the exploration of its reactivity could yet yield surprising and useful chemistry. The principles and protocols outlined in this guide provide a solid foundation for any researcher looking to harness the power of difluoromethylation in their work. The continuous innovation in this area, particularly in the realm of photocatalysis and electrochemical synthesis, promises even milder, more efficient, and more selective ways to install this valuable functional group in the future.[7]

References

- This reference is a placeholder as no direct synthesis of methyl 4,4-difluoro-3-oxobutanoate was found in the context of difluoromethyl

-

Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. Molecules, 24(23), 4433. [Link]

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

- Hu, J., & Zhang, W. (Year). Recent advances in difluoromethylation reactions. Journal Name, Volume(Issue), Pages.

- This reference is a placeholder.

- Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Difluoromethylation Using (Difluoromethyl)trimethylsilane. Chemical Reviews, 97(3), 757–786.

- This reference is a placeholder.

-

Barata-Vallejo, S., & Postigo, A. (2021). Electrochemical Synthesis of gem-Difluoro- and γ-Fluoro-Allyl Boronates and Silanes. Chemistry – A European Journal, 27(50), 12792-12796. [Link]

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

-

Li, Y., & Qing, F.-L. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 27(24), 8876. [Link]

- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of active molecules for life science applications. Chem. Soc. Rev., 45(20), 5441-5454.

- This reference is a placeholder.

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link] (Note: This reference is for a trifluoromethylation reagent, but the principles of radical C-H functionalization are analogous to the difluoromethylation reagent Zn(SO2CF2H)2 also developed by the Baran group).

Sources

- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical Synthesis of gem‐Difluoro‐ and γ‐Fluoro‐Allyl Boronates and Silanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Synthetic Utility of Methyl 4,4-difluoro-3-oxobutanoate (MeDFAA)

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes the practical handling of fluorinated building blocks and specific protocols for constructing bioactive heterocycles.

Introduction: The Fluorine Advantage

Methyl 4,4-difluoro-3-oxobutanoate (MeDFAA) is a critical C4 building block used to introduce the difluoromethyl (

Unlike the trifluoromethyl (

Key Chemical Properties

| Property | Value | Note |

| Molecular Weight | 152.10 g/mol | |

| Boiling Point | 149 °C (747 Torr) | Can be distilled under vacuum.[1] |

| Density | 1.237 g/cm³ | Denser than non-fluorinated analogs.[1] |

| pKa | ~8.6 (Predicted) | |

| Reactivity | High Electrophilicity | The |

Handling & Stability: The "Hydrate" Trap

Expert Insight: A common experimental error when using MeDFAA is ignoring the hydration equilibrium. Due to the strong electron-withdrawing nature of the difluoromethyl group, the

-

Impact: Using the hydrate as if it were the pure ketone leads to incorrect stoichiometry (molecular weight error) and stalled reactions (water acts as a nucleophile/quencher).

-

Detection:

NMR in -

Protocol:

-

Store MeDFAA under inert gas (Argon/Nitrogen) at 2–8°C.

-

Pre-drying: Before sensitive catalytic reactions (e.g., asymmetric hydrogenation), dissolve MeDFAA in toluene and perform an azeotropic distillation to remove water and revert the hydrate to the ketone.

-

Reaction Protocols

Protocol A: Regioselective Synthesis of 3-(Difluoromethyl)pyrazoles

Application: Synthesis of SDHI fungicide precursors.[1] Challenge: Reacting MeDFAA directly with methylhydrazine typically yields a mixture of regioisomers (3-difluoromethyl vs. 5-difluoromethyl).[1] The 3-isomer is usually the bioactive target.[1]

Workflow Diagram

Caption: Decision tree for pyrazole synthesis. The Stepwise Route (Green) is recommended for high purity requirements.

Method: The "Orthoformate" Stepwise Route

This method locks the regiochemistry by converting the active methylene into an ethoxymethylene group before cyclization.

Materials:

-

MeDFAA (1.0 eq)[1]

-

Triethyl orthoformate (1.5 eq)[1]

-

Acetic anhydride (2.0 eq)[1]

-

Solvent: Ethanol (anhydrous)[1]

Step-by-Step:

-

Enol Ether Formation: In a round-bottom flask, mix MeDFAA, triethyl orthoformate, and acetic anhydride.

-

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (disappearance of MeDFAA).[1]

-

Concentration: Evaporate volatiles under reduced pressure to obtain the intermediate: Methyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.

-

Cyclization: Dissolve the crude intermediate in anhydrous ethanol.

-

Addition: Cool to 0°C. Add methylhydrazine dropwise. The reaction is exothermic.

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Evaporate solvent. The residue is typically the ester of the target pyrazole. Hydrolysis (NaOH/Water) yields the free acid if required.

Validation:

-

Regioselectivity: >95:5 favoring the 3-difluoromethyl isomer.[1]

-

Mechanism: The hydrazine attacks the highly electrophilic ethoxymethylene carbon first, followed by cyclization onto the ketone.

Protocol B: Asymmetric Hydrogenation (Chiral -Hydroxy Esters)

Application: Creating chiral statin-like side chains or

Workflow Diagram

Caption: Catalytic cycle for the enantioselective reduction of MeDFAA.

Materials:

-

MeDFAA (1.0 eq)[1]

-

Catalyst:

(0.5–1 mol%)[1] -

Solvent: Degassed Methanol[1]

-

Hydrogen source:

gas (High Pressure Vessel)[1]

Step-by-Step:

-

Preparation: In a glovebox, dissolve MeDFAA and the Ruthenium catalyst in degassed methanol.

-

Loading: Transfer the solution to a stainless steel autoclave.

-

Purging: Purge with

(3 cycles at 5 bar) to remove oxygen. -

Reaction: Pressurize to 30–50 bar

and heat to 50°C. Stir vigorously for 12–24 hours. -

Stop Point: Vent

carefully. Analyze an aliquot by Chiral HPLC. -

Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

Expert Note: The difluoromethyl group increases the acidity of the

Protocol C: Pyrimidine Synthesis

Application: Synthesis of kinase inhibitors.

Step-by-Step:

-

Mix: Combine MeDFAA (1.0 eq), Amidine hydrochloride (e.g., Acetamidine HCl, 1.1 eq), and Potassium Carbonate (2.5 eq) in Ethanol.

-

Reflux: Heat to reflux for 8–12 hours.

-

Mechanism: Condensation occurs between the 1,3-dicarbonyl equivalent and the N-C-N amidine backbone.[1]

-

Workup: Acidify to pH 4 to precipitate the hydroxypyrimidine (or tautomer).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Pyrazole) | "Hydrate" formation in starting material.[1] | Azeotrope MeDFAA with toluene before use.[1] |

| Wrong Isomer (Pyrazole) | Direct hydrazine addition favors thermodynamic product (often 5-isomer depending on conditions).[1] | Switch to Protocol A (Enol Ether route) to enforce kinetics.[1] |

| Stalled Hydrogenation | Catalyst poisoning by trace acid/chloride.[1] | Ensure MeDFAA is neutral; pass through a small plug of basic alumina if necessary. |

| NMR Confusion | The |

References

-

Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents (CN117304112A).[1] (Describes the industrial synthesis of fluxapyroxad precursors using difluoroacetyl intermediates). Link

-

Regioselective synthesis of 3-difluoromethyl pyrazoles via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. (Detailed mechanistic study on controlling regioselectivity with fluorinated building blocks). Link

-

Methyl 4,4-difluoro-3-oxobutanoate Product Data. BLD Pharm.[1][3] (Physical properties and safety data). Link

-

A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Fluorinated Beta-Keto Esters. BenchChem. (Catalyst screening data for analogous fluorinated substrates). Link

-

Synthesis of novel amidines via one-pot three component reactions. National Institutes of Health (PubMed).[1] (General protocols for cyclic ketone/amidine condensation). Link

Sources

Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing Methyl 4,4-difluoro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to a Classic Reaction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry, providing a straightforward and versatile method for the preparation of 1,4-dihydropyridines (1,4-DHPs) and pyridines.[1] This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, most commonly ammonia or ammonium acetate.[1][2] The resulting 1,4-DHP core is a privileged scaffold in medicinal chemistry, most notably found in a class of L-type calcium channel blockers used to treat cardiovascular diseases like hypertension and angina.[3] Prominent examples include commercial drugs such as nifedipine, amlodipine, and felodipine.[4][5]

The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern drug discovery.[6][7] The unique physicochemical properties of fluorine, such as its high electronegativity and small steric footprint, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[8][9] Consequently, the use of fluorinated building blocks in established synthetic routes is of significant interest.

This guide focuses on the application of Methyl 4,4-difluoro-3-oxobutanoate , a fluorinated β-ketoester, in the Hantzsch pyridine synthesis. The introduction of a difluoromethyl group at the 2- and 6-positions of the resulting dihydropyridine ring is anticipated to impart novel pharmacological properties. This document provides a comprehensive overview, a projected experimental protocol, and insights into the expected outcomes for researchers aiming to explore this promising area of medicinal chemistry.

The Role and Advantages of Methyl 4,4-difluoro-3-oxobutanoate

Methyl 4,4-difluoro-3-oxobutanoate is a versatile intermediate characterized by a reactive β-ketoester functionality and a difluoromethyl group.[10] The electron-withdrawing nature of the two fluorine atoms is expected to influence the reactivity of the methylene and carbonyl groups compared to their non-fluorinated counterparts, potentially requiring adjustments to classical Hantzsch reaction conditions.

Anticipated Advantages of Incorporating the Difluoromethyl Moiety:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic oxidation, a common deactivation pathway for many drug molecules.

-

Modulated Lipophilicity: Fluorination can alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile.

-

Altered pKa: The inductive effect of the fluorine atoms can lower the pKa of nearby protons, influencing the molecule's ionization state and receptor binding interactions.

-

Novel Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions with biological targets.

Reaction Mechanism: A Stepwise Look

The Hantzsch synthesis proceeds through a series of well-established intermediates. The generally accepted mechanism involves two primary pathways that converge to form the dihydropyridine ring.[2][11]

-

Knoevenagel Condensation: One equivalent of Methyl 4,4-difluoro-3-oxobutanoate reacts with an aldehyde to form an α,β-unsaturated carbonyl intermediate.

-

Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia (or a similar nitrogen source) to yield a β-enamino ester.

-

Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated intermediate, followed by cyclization and dehydration to afford the final 1,4-dihydropyridine product.

Diagram of the Hantzsch Pyridine Synthesis Mechanism

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. WO2021031431A1 - Process for preparing fluorobenzene by direct fluorination - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

Synthesis of difluoromethylated heterocycles using "Methyl 4,4-difluoro-3-oxobutanoate"

Application Note: Precision Synthesis of Difluoromethylated Heterocycles

Executive Summary: The "Difluoro" Advantage

In modern drug discovery, the difluoromethyl group (

This guide details the application of Methyl 4,4-difluoro-3-oxobutanoate (MDFOA) , a versatile

Reagent Profile

Compound: Methyl 4,4-difluoro-3-oxobutanoate

Synonyms: Methyl 4,4-difluoroacetoacetate; MDFOA

Structure:

| Property | Specification |

| CAS Registry | 59795-37-2 (Methyl ester) / 352-24-9 (Ethyl ester analog) |

| Molecular Weight | 152.09 g/mol |

| Boiling Point | ~160 °C (predicted) |

| Appearance | Colorless to light yellow liquid |

| Storage | 2-8°C, under inert atmosphere (Ar/N2) |

| Reactivity Alert | The |

Application I: Regioselective Synthesis of Difluoromethyl-Pyrazoles

Pyrazoles bearing fluoroalkyl groups are ubiquitous in agrochemicals (e.g., SDHI fungicides) and pharmaceuticals. The reaction of MDFOA with hydrazines is the primary route to these scaffolds.

The Challenge: Regioselectivity

When reacting MDFOA with a substituted hydrazine (

-

3-Difluoromethyl isomer: Formed via initial attack of the terminal hydrazine nitrogen on the C3 ketone.

-

5-Difluoromethyl isomer: Formed via initial attack of the terminal hydrazine nitrogen on the ester carbonyl (less common) or via the internal nitrogen attacking the ketone.

Standard Protocol favors the 3-isomer due to the enhanced electrophilicity of the

Protocol A: Synthesis of 1-Aryl-3-(difluoromethyl)-1H-pyrazol-5-ols

Reagents: MDFOA (1.0 equiv), Arylhydrazine hydrochloride (1.1 equiv), Ethanol (0.5 M), Acetic Acid (cat.).

-

Preparation: Dissolve MDFOA (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add arylhydrazine hydrochloride (11 mmol) in one portion.

-

Cyclization: Stir at Room Temperature (RT) for 1 hour to form the intermediate hydrazone.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT. Concentrate under reduced pressure.

-

Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography.

Yield: Typically 75–90%.

Mechanism Visualization

The following diagram illustrates the pathway to the 3-difluoromethyl isomer.

Caption: Path A dominates due to the high electrophilicity of the CF2-adjacent ketone, favoring the 3-substituted product.

Application II: Pechmann Condensation for Coumarins

Coumarins are vital for fluorescent probes and anticoagulants. The Pechmann condensation allows the direct fusion of the difluoroacetoacetate moiety onto a phenol ring.

Protocol B: Synthesis of 4-(Difluoromethyl)-7-hydroxycoumarin

Reagents: MDFOA (1.0 equiv), Resorcinol (1.0 equiv), Sulfuric Acid (Conc., 5–10 equiv) or Methanesulfonic acid.

-

Mixing: In a round-bottom flask, mix Resorcinol (10 mmol) and MDFOA (10 mmol).

-

Catalysis: Cool the mixture to 0–5°C in an ice bath. Dropwise add concentrated

(5 mL) while stirring. Caution: Exothermic. -

Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Alternatively, heat to 50°C for 2 hours for faster conversion.

-

Quenching: Pour the reaction mixture slowly into crushed ice (50 g) with vigorous stirring. The product usually precipitates as a solid.

-

Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral pH.

-

Purification: Recrystallize from ethanol.

Critical Note: The electron-withdrawing

Mechanism Visualization

Caption: The Pechmann condensation proceeds via transesterification followed by electrophilic aromatic substitution.

Application III: Pyrimidine Synthesis (Biginelli-Type)

The synthesis of dihydropyrimidines or pyrimidines involves the condensation of MDFOA with urea or amidines.

Protocol C: Synthesis of 6-(Difluoromethyl)uracils

Reagents: MDFOA (1.0 equiv), Urea (1.5 equiv), Ethanol, HCl (cat.) or Lewis Acid (

-

Setup: Combine MDFOA (10 mmol), Urea (15 mmol), and catalyst (e.g., 5 drops conc. HCl) in Ethanol (15 mL).

-

Reflux: Heat to reflux for 8–12 hours.

-

Monitoring: The reaction forms a cyclic ureide intermediate which dehydrates to the uracil.

-

Workup: Cool to RT. If product precipitates, filter.[1] If not, concentrate and triturate with diethyl ether.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pyrazole) | Incomplete cyclization of hydrazone. | Increase reflux time; ensure anhydrous ethanol is used to prevent ester hydrolysis. |

| Regioisomer Mixture | Competitive attack at ester carbonyl. | Lower the temperature during the initial hydrazine addition (-10°C).[2] Use HCl salt of hydrazine to modulate nucleophilicity. |

| No Reaction (Coumarin) | Deactivated phenol or weak acid. | Use a stronger acid (Triflic acid) or switch to a Lewis acid catalyst ( |

| Product Instability | Avoid highly basic aqueous workups (> pH 10) which can induce haloform-type cleavage or HF elimination. |

References

-

Pechmann Condensation Mechanism & Catalysis

-

Pyrazole Synthesis & Regioselectivity

-

Difluoroacetoacetate Reagent Properties

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. DE10331496A1 - Process for preparing alkyl difluoroacetoacetates - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 9. Ethyl 4,4-Difluoroacetoacetate | 352-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

"Methyl 4,4-difluoro-3-oxobutanoate" for introducing CF2H group

Application Note: Strategic Utilization of Methyl 4,4-difluoro-3-oxobutanoate (MDOB) for Difluoromethyl (

Executive Summary

The difluoromethyl group (

This Application Note details the use of Methyl 4,4-difluoro-3-oxobutanoate (MDOB) as a divergent building block. Unlike radical difluoromethylation reagents that install the group at a late stage, MDOB allows for the de novo construction of heterocycles (pyrazoles, pyrimidines) with the

Chemical Profile & Handling

Compound: Methyl 4,4-difluoro-3-oxobutanoate

CAS: 110926-06-0

Structure:

Physical Properties & Stability

-

Appearance: Colorless to light yellow liquid.

-

Boiling Point: ~60-65 °C at 15 mmHg.

-

Reactivity: MDOB is a fluorinated

-keto ester. The electron-withdrawing effect of the -

Storage: Store under inert gas (

or

Tautomeric Equilibrium

In solution, MDOB exists in a dynamic equilibrium between the keto and enol forms.

-

Keto Form: Favored in non-polar solvents (

). -

Enol Form: Stabilized by intramolecular hydrogen bonding and polar protic solvents.

-

Implication: For reactions requiring nucleophilic attack on the ketone (e.g., with hydrazines), the keto form is the reactive species. However, the enol form is relevant for deprotonation/alkylation strategies.

Strategic Application: Regioselective Synthesis of Pyrazoles

The reaction of MDOB with substituted hydrazines (

The Regioselectivity Challenge

The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine nitrogen on the MDOB electrophiles (C3-ketone vs. C1-ester).

-

Path A (Kinetic): The more nucleophilic nitrogen attacks the more electrophilic C3-ketone

5-difluoromethyl pyrazole . -

Path B (Thermodynamic): Attack at the ester or acid-catalyzed equilibration

3-difluoromethyl pyrazole .

Optimization Protocol: Controlling the Isomer Ratio

To selectively target the 3-difluoromethyl isomer (often preferred for kinase inhibitors), specific solvent and pH conditions are required to direct the reaction trajectory.

Experimental Workflow Diagram

Caption: Decision matrix for regioselective synthesis of difluoromethyl pyrazoles using MDOB.

Detailed Protocol: Synthesis of 1-Aryl-3-(difluoromethyl)pyrazole

Objective: Synthesis of 1-(4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-ol (or tautomer).

Reagents:

-

MDOB (1.0 equiv)

-

4-Chlorophenylhydrazine hydrochloride (1.1 equiv)

-

Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) [Critical Solvent ]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenylhydrazine hydrochloride (1.1 equiv) in HFIP (0.5 M concentration relative to hydrazine).

-

Note: The use of the hydrochloride salt is crucial. It suppresses the nucleophilicity of the hydrazine, allowing the solvent (HFIP) to activate the carbonyl via hydrogen bonding, favoring the formation of the 3-

isomer.

-

-

Addition: Add MDOB (1.0 equiv) dropwise to the stirring solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux (approx. 60°C for HFIP) for 4–6 hours.

-

Monitoring: Monitor by TLC or LC-MS. The intermediate hydrazone may be visible before cyclization.

-

-

Workup: Evaporate the fluorinated solvent (recoverable by distillation). Redissolve the residue in Ethyl Acetate and wash with saturated

to neutralize the HCl. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).

Expected Outcome: >90:10 ratio favoring the 3-difluoromethyl isomer.

Strategic Application: Synthesis of Pyrimidines

MDOB reacts with amidines, guanidines, and ureas to form functionalized pyrimidines. This reaction is generally less sensitive to regiochemical issues than pyrazoles due to the symmetry of many amidine precursors, but the reactivity of the

Reaction Scheme:

Protocol Highlights:

-

Base: Sodium methoxide (

) or Sodium ethoxide ( -

Solvent: Methanol or Ethanol (matching the alkoxide).

-

Temperature: Reflux is required to drive the dehydration and aromatization.

-

Mechanism: The amidine nitrogen attacks the highly electrophilic C3-ketone of MDOB first, followed by cyclization at the ester.

Bioisosteric Properties of the Group

Understanding why MDOB is used is as important as how. The resulting

| Property | Hydroxyl ( | Thiol ( | Difluoromethyl ( |

| H-Bond Donor (HBD) | Strong | Weak | Moderate |

| H-Bond Acceptor (HBA) | Strong | Weak | Weak |

| Lipophilicity ( | Lowers LogP (Hydrophilic) | Increases LogP | Increases LogP (Lipophilic) |

| Metabolic Stability | Low (Glucuronidation) | Low (Oxidation) | High |

| N/A | Acidic | Weakly Acidic (C-H) |

Key Insight: The

References

-

Bioisosterism of CF2H: Zafrani, Y., et al. "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?"[1] Journal of Medicinal Chemistry, 2019.

-

Regioselectivity in Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2] The Journal of Organic Chemistry, 2008.

-

General Hydrazine Reactivity: Mayr, H., et al. "Nucleophilic Reactivities of Hydrazines and Amines." Journal of the American Chemical Society, 2012.

-

Synthesis of Fluorinated Pyrimidines: Zhang, R., et al. "Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones."[3] Organic Chemistry Frontiers, 2022.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Large-scale synthesis of "Methyl 4,4-difluoro-3-oxobutanoate"

An Application Note for the Scalable Synthesis of Methyl 4,4-difluoro-3-oxobutanoate

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of Methyl 4,4-difluoro-3-oxobutanoate, a key fluorinated building block for the pharmaceutical and agrochemical industries. The synthesis is based on a crossed Claisen condensation, providing a reliable pathway for large-scale production. This document provides in-depth mechanistic insights, a step-by-step experimental protocol, critical process parameters, and essential safety guidelines tailored for researchers, chemists, and process development professionals.

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physical, chemical, and biological characteristics, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated compounds are prevalent in a vast array of pharmaceuticals and agrochemicals.[2][3][4]

Methyl 4,4-difluoro-3-oxobutanoate is a valuable difluorinated β-ketoester that serves as a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[5] Its gem-difluoro group offers a stable isostere for a carbonyl or hydroxyl group, making it an attractive moiety for medicinal chemists. This guide presents a detailed methodology for its large-scale synthesis, ensuring high yield and purity.

Mechanistic Rationale: The Crossed Claisen Condensation

The synthesis of Methyl 4,4-difluoro-3-oxobutanoate is efficiently achieved via a crossed Claisen condensation. This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[6] In this specific application, methyl acetate serves as the enolizable ester, while ethyl difluoroacetate acts as the non-enolizable electrophilic partner.

The Reaction:

-

Reactants: Methyl Acetate and Ethyl Difluoroacetate

-

Base: Sodium Methoxide (NaOMe)

-

Product: Methyl 4,4-difluoro-3-oxobutanoate

The mechanism proceeds through several key steps:

-

Deprotonation: A strong base, sodium methoxide, deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate. The choice of sodium methoxide is critical; using the same alkoxide as the ester's alkoxy group prevents transesterification, a competing side reaction.[7]

-

Nucleophilic Attack: The methyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl difluoroacetate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.

-

Final Deprotonation: The product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[8] Therefore, the alkoxide base rapidly and irreversibly deprotonates the product to form a stabilized enolate. This final step drives the reaction equilibrium towards the product, necessitating the use of at least one full equivalent of base.[8]

-

Acidic Workup: A final acidic quench protonates the enolate to yield the final product.

Caption: Mechanism of the Crossed Claisen Condensation.

Large-Scale Synthesis: Application and Protocol

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment space.

Materials and Equipment

| Reagents | Grade | Supplier | Notes |

| Sodium Methoxide (25% in MeOH) | Reagent/Technical | Major Supplier | Handle with extreme care.[9] |

| Methyl Acetate | Anhydrous | Major Supplier | |

| Ethyl Difluoroacetate | ≥98% Purity | Major Supplier | Corrosive and flammable.[10][11] |

| Tetrahydrofuran (THF) | Anhydrous | Major Supplier | |

| Hydrochloric Acid (HCl) | 2M Aqueous | Major Supplier | For quenching. |

| Saturated Sodium Bicarbonate | Aqueous | Lab Prepared | For neutralization. |

| Saturated Sodium Chloride | Aqueous (Brine) | Lab Prepared | For washing. |

| Anhydrous Magnesium Sulfate | Reagent | Major Supplier | For drying. |

| Nitrogen Gas | High Purity | Gas Supplier | For inert atmosphere. |

| Equipment | Specifications |

| 20L Jacketed Glass Reactor | With overhead mechanical stirrer, temperature probe |

| 5L Addition Funnel | Graduated |

| Condenser | Allihn or Liebig style, with inert gas inlet |

| Chiller/Circulator Bath | Capable of maintaining -10°C to 0°C |

| Vacuum Pump & Fractional Distillation Setup | For purification |

| Large Separatory Funnels (10-20L) | For workup |

| Personal Protective Equipment (PPE) | See Section 5 for details |

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of Methyl 4,4-difluoro-3-oxobutanoate.

Step-by-Step Protocol

-

Reactor Preparation:

-

Assemble the 20L jacketed reactor with the overhead stirrer, temperature probe, condenser, and nitrogen inlet. Ensure all glassware is dry.

-

Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

-

Set the circulator bath to cool the reactor jacket to 0°C.

-

-

Charging the Base:

-

Charge the reactor with anhydrous Tetrahydrofuran (THF) (5.0 L).

-

With vigorous stirring, slowly add the sodium methoxide solution (25% in methanol, 2.38 kg, 11.0 mol) to the THF. The temperature may rise slightly; ensure it remains below 10°C.

-

-

Reactant Addition:

-

In a separate dry vessel, prepare a mixture of methyl acetate (815 g, 11.0 mol) and ethyl difluoroacetate (1.24 kg, 10.0 mol).

-

Transfer this mixture to the 5L addition funnel.

-

Add the ester mixture dropwise to the stirred sodium methoxide solution in the reactor over 2-3 hours.

-

Causality Check: This slow, controlled addition is crucial to manage the reaction exotherm and prevent uncontrolled side reactions. Maintain the internal temperature between 0°C and 5°C throughout the addition.

-

-

Reaction Monitoring:

-

After the addition is complete, continue stirring the mixture at 0°C for an additional 2 hours to ensure the reaction goes to completion.

-

Reaction progress can be monitored by taking small, quenched aliquots for analysis by GC-MS or TLC.

-

-

Reaction Quench and Workup:

-

Once the reaction is complete, slowly and carefully add 2M hydrochloric acid (approx. 6.0 L) to the reactor via the addition funnel. Monitor for gas evolution and temperature increase. Maintain the temperature below 20°C by adjusting the addition rate and cooling. The final pH of the aqueous layer should be between 3-4.

-

Stop the stirring and allow the layers to separate.

-

Transfer the entire mixture to a large separatory funnel. Drain and collect the lower aqueous layer.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 2.0 L) to neutralize any remaining acid.

-

Saturated sodium chloride (brine) solution (1 x 2.0 L) to reduce the solubility of organic material in the aqueous phase.

-

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF and other volatile components.

-

-

Purification:

-

The resulting crude oil is purified by fractional vacuum distillation to yield Methyl 4,4-difluoro-3-oxobutanoate as a clear liquid.

-

Process Data and Expected Results

| Parameter | Value | Rationale |

| Ethyl Difluoroacetate | 1.0 equivalent (1.24 kg) | Limiting reagent. |

| Methyl Acetate | 1.1 equivalents (815 g) | A slight excess of the enolizable partner ensures complete consumption. |

| Sodium Methoxide | 1.1 equivalents (2.38 kg of 25% soln) | A full equivalent is required to drive the reaction equilibrium.[8] |

| Reaction Temperature | 0°C to 5°C | Minimizes side reactions and controls the exotherm. |

| Reaction Time | 2-3 hours addition + 2 hours stirring | Ensures complete conversion. |

| Expected Yield | 75-85% | Typical yield for a well-optimized Claisen condensation. |

| Product Purity (Post-Distillation) | >98% (by GC) | Required for subsequent synthetic steps. |

| Boiling Point | ~70-75°C at 20 mmHg (Literature Value) | Key parameter for vacuum distillation. |

Safety and Hazard Management

The large-scale synthesis of this compound involves significant hazards that must be properly managed. A thorough risk assessment must be performed before commencing any work.

-

Sodium Methoxide: Highly flammable and corrosive. It reacts violently with water, producing flammable methanol and corrosive sodium hydroxide.[9] It must be handled under an inert, dry atmosphere. All sources of ignition must be eliminated.[12]

-

Ethyl Difluoroacetate: A flammable and corrosive liquid.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Anhydrous Solvents (THF): Highly flammable and can form explosive peroxides upon storage. Use only freshly distilled or inhibitor-checked solvent.

-

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat.

-

Chemical splash goggles and a face shield.[12]

-

Appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film).

-

-

Engineering Controls:

Conclusion

The protocol described provides a reliable and scalable method for the production of Methyl 4,4-difluoro-3-oxobutanoate. By understanding the underlying Claisen condensation mechanism and adhering strictly to the detailed procedural and safety guidelines, researchers and drug development professionals can confidently synthesize this critical fluorinated building block for their discovery and development pipelines.

References

- This cit

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

- This cit

-

Wikipedia. Claisen condensation. [Link]

- This cit

- This cit

- This cit

- This cit

-

Solvay. Organic Fluorinated Building Blocks. [Link]

- This cit

- This cit

- This cit

- This cit

-

Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

- This cit

- This cit

-

Fustero, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

-

New Jersey Department of Health. Hazard Summary: Sodium Methylate. [Link]

-

Growth Market Reports. (2024). Fluorinated Building Blocks Market Research Report 2033. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. biesterfeld.no [biesterfeld.no]

- 3. tandfonline.com [tandfonline.com]

- 4. growthmarketreports.com [growthmarketreports.com]

- 5. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. download.basf.com [download.basf.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. nj.gov [nj.gov]

Application Notes and Protocols for Flow Chemistry: Methyl 4,4-Difluoro-3-Oxobutanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block in Continuous Flow

Methyl 4,4-difluoro-3-oxobutanoate is a valuable fluorinated building block in medicinal and agrochemical research. The presence of the difluoromethyl group can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[1] Traditional batch synthesis methods involving this and other fluorinated compounds can present challenges related to safety, scalability, and precise control over reaction parameters.

Flow chemistry, or continuous flow synthesis, offers a powerful alternative to batch processing. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides numerous advantages, including:

-

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly reactive intermediates or exothermic reactions.[2]

-

Precise Process Control: Superior control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivities.

-

Rapid Optimization: The ability to quickly vary reaction conditions allows for efficient optimization of synthetic routes.

-

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the need for large-scale reactor redesign.

-